5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of “5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives involves various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of “5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrole ring and a pyrazine ring . The empirical formula is C9H7BrN2O2, and the molecular weight is 255.07 .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine” are not clearly recognized .Scientific Research Applications
Protein Kinase Inhibitors
This compound is used as a synthetic intermediate for the synthesis of azaindole-based protein kinase inhibitors .
Biological Evaluation
It has been involved in studies for the design, synthesis, and biological evaluation of derivatives as potent FGFR inhibitors, which includes assessing effects on cell migration and invasion abilities .
Nitrogen-Containing Heterocycles
The compound is part of nitrogen-containing heterocycles employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Safety and Hazards
Future Directions
The future directions of “5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine” involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This research will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLFWGLFINYFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670449 | |
Record name | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111638-02-8 | |
Record name | 2-Methyl-5-bromo-7-azaindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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